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Compound of Interest

Compound Name: 2-Chloropentafluoropropene

CAS No.: 2804-50-4

Cat. No.: B1594286

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
This technical guide provides a comprehensive overview of the physicochemical properties,

spectroscopic characteristics, reactivity, and handling of 2-Chloropentafluoropropene (CAS

No. 2804-50-4). As a halogenated propene, this compound holds potential as a versatile

building block in organic synthesis, particularly for the introduction of fluorinated moieties into

larger molecules. This document is intended to serve as a valuable resource for researchers

and professionals in drug discovery and materials science, offering insights into the

fundamental chemistry of this compound and practical guidance for its use in a laboratory

setting.

Compound Identification and Core Properties
2-Chloropentafluoropropene, also known as 2-chloro-1,1,3,3,3-pentafluoroprop-1-ene, is a

low-boiling point liquid. Its fundamental properties are summarized in the table below.
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Property Value

Molecular Formula C₃ClF₅

Molecular Weight 166.48 g/mol

CAS Registry Number 2804-50-4

Synonyms
2-chloroperfluoropropene, 2-

chloropentafluoropropylene, R-1215xc

Melting Point -130 °C

Boiling Point 5-6 °C

Density 1.5 g/cm³ at -20 °C

Vapor Pressure 15 psia @ 6 °C

Refractive Index 1.314 @ -20 °C

Spectroscopic Characterization (Predicted)
While experimentally obtained spectra for 2-Chloropentafluoropropene are not readily

available in the public domain, we can predict the expected spectroscopic features based on its

structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be the most informative. Due to the presence

of two distinct fluorine environments, two main signals are anticipated: one for the CF₃ group

and one for the CF₂ group. The CF₃ group will likely appear as a triplet due to coupling with the

two fluorine atoms of the CF₂ group. The CF₂ group is expected to show a quartet due to

coupling with the three fluorine atoms of the CF₃ group. The chemical shifts will be in the

characteristic range for fluorinated alkenes.

¹³C NMR: The ¹³C NMR spectrum should display three distinct signals corresponding to the

three carbon atoms in the molecule. The carbon atom of the C=C double bond bonded to the

chlorine atom (C2) and the other carbon of the double bond (C1) will appear in the downfield

region typical for sp² hybridized carbons. The carbon of the trifluoromethyl group (C3) will also
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have a characteristic chemical shift. All carbon signals are expected to show coupling with the

neighboring fluorine atoms (J-coupling), which will result in splitting of the peaks and provide

valuable structural information.

¹H NMR: Since there are no hydrogen atoms in the molecule, a ¹H NMR spectrum will not show

any signals.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Chloropentafluoropropene is expected to be dominated by strong

absorption bands corresponding to the C-F and C-Cl stretching vibrations. A characteristic

absorption for the C=C double bond stretch should also be present, likely in the region of 1650-

1700 cm⁻¹. The exact position will be influenced by the electron-withdrawing halogen

substituents. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of

absorptions due to various bending and stretching modes.

Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) should be observable. Due to the presence

of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be seen, with a

ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural

abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation of the molecule is likely to occur through

the loss of a chlorine atom or a trifluoromethyl radical, leading to the formation of characteristic

fragment ions.

Chemical Reactivity
The chemical reactivity of 2-Chloropentafluoropropene is governed by the presence of the

electron-deficient carbon-carbon double bond and the reactive carbon-chlorine bond.

Nucleophilic Attack
The double bond in perfluoroalkenes is highly susceptible to attack by nucleophiles.

Nucleophilic attack can occur at either of the two carbons of the double bond. The

regioselectivity of the attack will depend on the nature of the nucleophile and the reaction

conditions. The chlorine atom can also be displaced by a nucleophile via a nucleophilic

substitution reaction.
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Nucleophilic Attack on 2-Chloropentafluoropropene

Attack at C1

Attack at C2 (Substitution)

CF3-C(Cl)=CF2

[CF3-C(Cl)=CF2(Nu)]-

[CF3-C(Cl)(Nu)-CF2]-

Nu- Nucleophilic Attack

CF3-C(Cl)=CF(Nu) + F-Elimination of F-

CF3-C(Nu)=CF2 + Cl-Elimination of Cl-

Click to download full resolution via product page

Caption: Possible pathways for nucleophilic attack on 2-Chloropentafluoropropene.

Radical Addition
Similar to other alkenes, 2-Chloropentafluoropropene can undergo free-radical addition

reactions across the double bond.[1][2] The regioselectivity of the addition will be determined

by the stability of the resulting radical intermediate.[1]

Free Radical Addition to 2-Chloropentafluoropropene

Addition to C1

Addition to C2

CF3-C(Cl)=CF2

CF3-C(Cl)(•)-CF2(R)

Forms more stable radical

CF3-C(Cl)(R)-CF2(•)

R• Radical Attack
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Click to download full resolution via product page

Caption: Regioselectivity in the free radical addition to 2-Chloropentafluoropropene.

Synthesis and Purification
General Synthesis Protocol
A general method for the synthesis of 2-Chloropentafluoropropene involves the

hydrodehalogenation of 1,1,1,2,2,3,3-heptachloro-propane (CF₃CCl₂CF₃). This process is

typically carried out in the vapor phase at elevated temperatures over a metal-based catalyst.

Synthesis of 2-Chloropentafluoropropene

CF3CCl2CF3

CF3-C(Cl)=CF2

H2, Catalyst
(e.g., Cu, Ni, Cr based)

Elevated Temperature
Vapor Phase

HCl

Click to download full resolution via product page

Caption: General synthesis workflow for 2-Chloropentafluoropropene.

Experimental Protocol (General):

Catalyst Preparation: Prepare the supported metal catalyst.

Reaction Setup: A vapor-phase reactor is charged with the catalyst.

Reaction: The starting material, 1,1,1,2,2,3,3-heptachloro-propane, and hydrogen gas are

introduced into the heated reactor.
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Product Collection: The gaseous product stream is cooled to condense the desired 2-
Chloropentafluoropropene and byproducts.

Purification: The crude product is then purified, typically by distillation, to isolate 2-
Chloropentafluoropropene.

Purification
Due to its low boiling point, purification of 2-Chloropentafluoropropene is best achieved by

fractional distillation at atmospheric or slightly reduced pressure. Care must be taken to handle

the compound at low temperatures to minimize loss due to evaporation.

Safety and Handling
2-Chloropentafluoropropene is expected to be a hazardous substance. While a specific

safety data sheet (SDS) is not widely available, the following precautions, based on similar

halogenated compounds, should be strictly followed.[3][4][5]

Inhalation: Acutely toxic by inhalation. Avoid breathing vapors or gas. Work in a well-

ventilated area or use a fume hood.[5]

Skin and Eye Contact: Causes skin and eye irritation. Wear appropriate personal protective

equipment (PPE), including gloves and safety goggles.[3][4]

Flammability: The compound is a liquefied gas and may be flammable. Keep away from

heat, sparks, and open flames.

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from

sunlight.[4]

Handling: Use only non-sparking tools. Ground/bond container and receiving equipment.[4]

Applications
Halogenated propenes are valuable intermediates in the synthesis of a wide range of organic

compounds.[6] 2-Chloropentafluoropropene can serve as a precursor for the synthesis of

other fluorinated molecules, including pharmaceuticals, agrochemicals, and polymers. Its

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1594286/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-chloropentafluoropropene
https://www.benchchem.com/product/b1594286/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-chloropentafluoropropene
https://www.benchchem.com/product/b1594286/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-chloropentafluoropropene
https://www.benchchem.com/product/b1594286/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-chloropentafluoropropene
https://www.benchchem.com/product/b1594286/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-chloropentafluoropropene
https://www.benchchem.com/product/b1594286/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-chloropentafluoropropene
https://www.airgas.com/msds/023333.pdf
https://www.sigmaaldrich.cn/CN/en/sds/aldrich/c56352
https://www.farnell.com/datasheets/1797625.pdf
https://www.farnell.com/datasheets/1797625.pdf
https://www.airgas.com/msds/023333.pdf
https://www.sigmaaldrich.cn/CN/en/sds/aldrich/c56352
https://www.sigmaaldrich.cn/CN/en/sds/aldrich/c56352
https://www.sigmaaldrich.cn/CN/en/sds/aldrich/c56352
https://pmc.ncbi.nlm.nih.gov/articles/PMC7111421/
https://www.benchchem.com/product/b1594286/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-2-chloropentafluoropropene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594286?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


reactivity allows for the introduction of the pentafluoropropenyl group into various molecular

scaffolds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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